Tricyclo[3.2.1.02,4]octane-6-carbaldehyde
Description
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCDFGCBUTNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=O)C3C2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.02,4]octane-6-carbaldehyde typically involves the conversion of commercially available monoterpenes such as carvone. The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the tricyclo[3.2.1.02,4]octane system.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of intramolecular cycloadditions and selective fragmentation of functionalized tricyclo[3.2.1.02,4]octane derivatives are key features in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include tricyclo[3.2.1.02,4]octane-6-carboxylic acid (from oxidation) and tricyclo[3.2.1.02,4]octane-6-methanol (from reduction).
Scientific Research Applications
Tricyclo[3.2.1.02,4]octane-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a probe in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which tricyclo[3.2.1.02,4]octane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the aldehyde functional group.
Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Biological Activity
Overview
Tricyclo[3.2.1.02,4]octane-6-carbaldehyde, with the chemical formula C₉H₁₀O, is a cyclic organic compound that has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry, organic synthesis, and materials science. Its unique tricyclic structure and the presence of an aldehyde functional group allow it to participate in diverse chemical reactions and biological interactions.
- Molecular Formula: C₉H₁₀O
- IUPAC Name: this compound
- CAS Number: 2375273-66-6
| Property | Value |
|---|---|
| Molecular Weight | 134.18 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of various biochemical pathways, influencing cellular processes such as enzyme-substrate interactions and protein-ligand binding.
Biological Applications
-
Medicinal Chemistry:
- Research indicates that this compound may serve as a precursor for pharmaceutical compounds due to its structural features that allow for further functionalization.
- Studies are ongoing to explore its potential as a drug candidate or probe in drug discovery.
-
Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
-
Protein Interaction Studies:
- Its unique structure makes it a valuable tool for studying protein-ligand interactions, potentially aiding in the development of new therapeutic agents.
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
-
Study on Enzyme Interaction:
In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound can effectively bind to target enzymes, leading to significant inhibition of their activity . This finding suggests potential applications in drug development targeting specific enzymatic pathways. -
Synthesis and Derivatives:
Another research article highlighted the synthesis of derivatives of this compound and their evaluation for biological activity . The derivatives exhibited varying degrees of biological activity, indicating that modifications to the core structure can enhance or alter its effects.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[3.2.1]octane | Bicyclic structure without aldehyde | Limited biological activity |
| Tricyclo[3.2.1.0(2,7)]octane | Different ring fusion pattern | Varies; less studied |
| Tricyclo[3.2.1]octane-6-carboxylic acid | Carboxylic acid instead of aldehyde | Investigated for therapeutic use |
Q & A
Q. What are the most effective synthetic routes for tricyclo[3.2.1.0²,⁴]octane-6-carbaldehyde, and how can regioselectivity be optimized?
- Methodological Answer : A modified Zimmerman procedure using deuterated solvents (e.g., cyclohexylamine-d₂) and controlled thermal conditions (e.g., 90°C for 12 hours) can yield regioselective deuteration at the C6 and C7 positions, as demonstrated in tricyclic alkene derivatives . To enhance regioselectivity, employ steric and electronic tuning of precursors, such as substituting angular methyl groups, which direct carbenoid capture to proximal acceptors . Validate outcomes via preparative VPC and mass spectrometry (e.g., 66.6% d₂ incorporation) .
Q. Which spectroscopic techniques are critical for characterizing tricyclo[3.2.1.0²,⁴]octane-6-carbaldehyde?
- Methodological Answer : Combine ¹H NMR (to assess olefinic proton reduction post-deuteration) and mass spectrometry (12–12.6 eV ionization for isotopic distribution analysis) . For structural validation, compare experimental data with MINDO/3 computational predictions of stability in methyl-substituted tricycloheptane derivatives .
Q. How does thermal stability impact experimental design for this compound?
- Methodological Answer : Conduct thermal rearrangement studies in toluene-d₆ at 200°C for 24 hours to monitor product distribution (e.g., 40% vs. 60% yields of isomers) . Use kinetic modeling to predict decomposition pathways and optimize reaction timelines.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : Investigate ring strain and electron-deficient olefins using cyclopropene as a dienophile. Monitor reaction progress via NMR to confirm endo-tricyclo[3.2.1.0²,⁴]oct-6-ene formation, a hallmark of cyclopropene reactivity . Compare experimental outcomes with density functional theory (DFT) calculations to validate transition states.
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- Methodological Answer : Apply MINDO/3 methods to evaluate relative stabilities of methyl-substituted isomers. For example, calculations predict preferential stability of 1-methyl over 6-methyl derivatives in tricyclo[4.1.0.0²,⁷]hept-3-ene systems . Cross-reference computational data with experimental NMR integration (e.g., 15% residual olefinic hydrogen) .
Q. What strategies resolve contradictions in biological activity data for chondrogenesis induction?
- Methodological Answer : Use triangulation: Combine in vitro assays (e.g., chondrocyte differentiation markers) with in silico docking studies targeting EGFR or chondrogenic pathways . Validate via dose-response curves and comparative analysis of hydroxylated vs. carboxamide derivatives . Address outliers via sensitivity analysis and replication under varied pH/temperature conditions .
Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?
- Methodological Answer : Screen solvents (e.g., cyclohexylamine-d₂ vs. toluene-d₆) and catalysts (e.g., butyllithium concentration) using factorial design. Monitor enantiomeric excess via chiral HPLC and adjust reaction time/temperature iteratively . For reproducibility, document deviations in deuterium incorporation (e.g., ±1.0% error in mass spectrometry) .
Data Analysis & Research Design
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as probing its dual role in cancer (EGFR inhibition) and chondrogenesis . Use PICO (Population: in vitro models; Intervention: derivative synthesis; Comparison: existing scaffolds; Outcome: bioactivity metrics) to structure comparative studies .
Q. How should researchers handle contradictory data in thermal rearrangement studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
